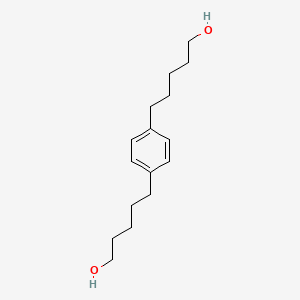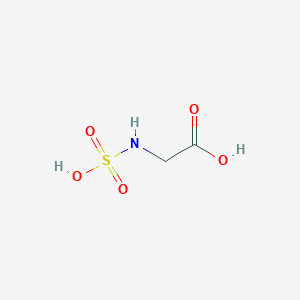
Glycine, N-sulfo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-sulfo- is a sulfonated derivative of glycine, an amino acid. This compound is characterized by the presence of a sulfonate group attached to the nitrogen atom of glycine. Sulfonation enhances the water solubility and reactivity of the molecule, making it useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-sulfo- typically involves the sulfonation of glycine. One common method is the reaction of glycine with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an aqueous medium to ensure the solubility of the reactants and products.
Industrial Production Methods: In industrial settings, the production of Glycine, N-sulfo- may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process often includes steps for purification, such as crystallization or chromatography, to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Glycine, N-sulfo- can undergo various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the sulfonate group.
Substitution: The sulfonate group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce glycine or other derivatives.
Aplicaciones Científicas De Investigación
Glycine, N-sulfo- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies of protein structure and function, as it can modify amino acids and peptides.
Medicine: Glycine, N-sulfo- is investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals due to its enhanced solubility and reactivity.
Mecanismo De Acción
The mechanism of action of Glycine, N-sulfo- involves its interaction with various molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins and other biomolecules, altering their structure and function. This interaction can affect various biochemical pathways, including those involved in inflammation and oxidative stress.
Comparación Con Compuestos Similares
N-hydroxysuccinimide (NHS): Used in similar applications for protein modification.
Sulfo-NHS: A sulfonated version of NHS, similar to Glycine, N-sulfo- in terms of enhanced solubility.
Carbodiimides (e.g., EDC, DCC): Used for crosslinking carboxyl groups to amines, similar to the applications of Glycine, N-sulfo-.
Uniqueness: Glycine, N-sulfo- is unique due to its specific structure, which combines the properties of glycine with the enhanced solubility and reactivity of the sulfonate group. This makes it particularly useful in applications requiring high water solubility and strong ionic interactions.
Propiedades
Número CAS |
51250-18-1 |
|---|---|
Fórmula molecular |
C2H5NO5S |
Peso molecular |
155.13 g/mol |
Nombre IUPAC |
2-(sulfoamino)acetic acid |
InChI |
InChI=1S/C2H5NO5S/c4-2(5)1-3-9(6,7)8/h3H,1H2,(H,4,5)(H,6,7,8) |
Clave InChI |
NPFBMZZDXXPIBA-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)NS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



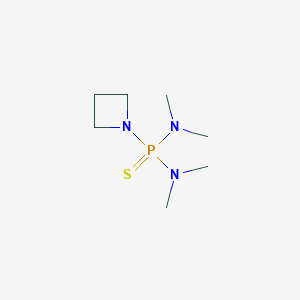

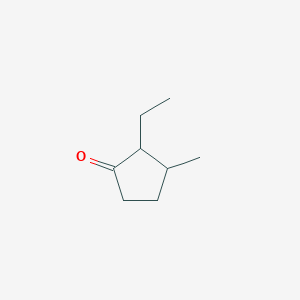
![N-[(Dimethylamino)methyl]-2-methylprop-2-enamide](/img/structure/B14656898.png)
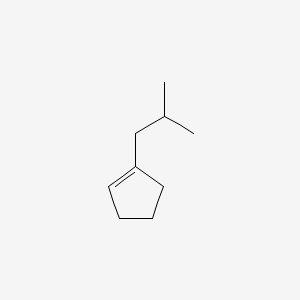
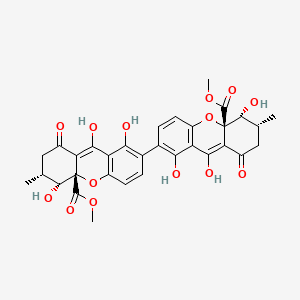
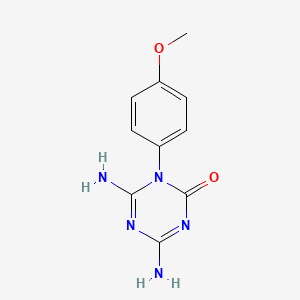
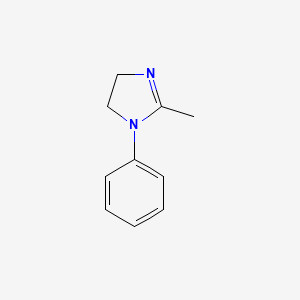
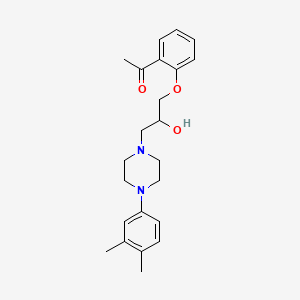
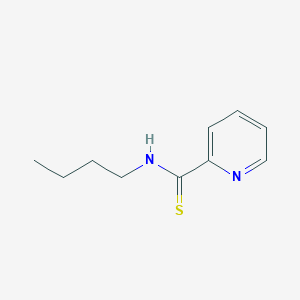
![Benzenesulfonic acid, 4-[(4-aminobenzoyl)amino]-](/img/structure/B14656955.png)
